molecular formula C24H19BrN2O B5010737 1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone

1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone

Cat. No. B5010737
M. Wt: 431.3 g/mol
InChI Key: INFUOHFIFLJRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone, also known as BRD-9424, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules and has been synthesized using various methods.

Mechanism of Action

1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cancer and inflammatory pathways, resulting in the inhibition of disease progression.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma and acute myeloid leukemia. Additionally, it has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone for lab experiments is its potency and specificity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in disease pathogenesis and for developing BET inhibitors as therapeutic agents. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on 1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone. One potential direction is the development of more potent and selective BET inhibitors based on the structure of this compound. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of this compound as a tool for studying the epigenetic regulation of gene expression and for identifying novel therapeutic targets is an exciting area of research.

Synthesis Methods

1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has been synthesized using various methods, including Suzuki coupling and Buchwald-Hartwig amination. The most common method for synthesizing this compound involves the Suzuki coupling reaction between 4-bromoacetophenone, 2-naphthylamine, and 4-pyridineboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, followed by purification using column chromatography.

Scientific Research Applications

1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has been found to have potential therapeutic applications in various diseases, including cancer and inflammation. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the pathogenesis of cancer and inflammatory diseases, making them an attractive target for drug development.

properties

IUPAC Name

1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O/c25-21-8-5-19(6-9-21)24(28)16-23(18-11-13-26-14-12-18)27-22-10-7-17-3-1-2-4-20(17)15-22/h1-15,23,27H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFUOHFIFLJRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(CC(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.